Product packaging for 1-Chloro-3-methoxypropene(Cat. No.:CAS No. 852616-96-7)

1-Chloro-3-methoxypropene

Cat. No.: B3331663
CAS No.: 852616-96-7
M. Wt: 106.55 g/mol
InChI Key: ZHMIXMWZAHYZTP-NSCUHMNNSA-N
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Description

1-Chloro-3-methoxypropene (CAS 852616-96-7) is an organic compound with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol . This compound is classified as a halogenated alkene and an ether, built on a propene backbone featuring a chlorine atom and a methoxy group as substituents . This structure offers dual functionality, making it a valuable bifunctional intermediate in organic synthesis, particularly for constructing more complex molecules. The presence of a carbon-carbon double bond between the first and second carbon atoms gives rise to geometric (E/Z) isomerism, which can influence the compound's physical properties and reactivity profile . Researchers can exploit this compound's reactive sites—the alkene and the chloroalkane—in various reaction pathways, such as further functionalization of the double bond or nucleophilic substitution of the chlorine atom. Potential research applications include its use as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. As a vinyl chloride derivative, it may also serve as a monomer or co-monomer in polymer chemistry studies. Safety and Handling: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting, wearing suitable protective equipment. Storage: It is recommended to store the product under conditions provided by the supplier to maintain its stability and quality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO B3331663 1-Chloro-3-methoxypropene CAS No. 852616-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-chloro-3-methoxyprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-6-4-2-3-5/h2-3H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMIXMWZAHYZTP-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 3 Methoxypropene and Its Stereoisomers

Dehydrohalogenation Routes to Alkene Formation

Dehydrohalogenation is a classic and effective method for creating carbon-carbon double bonds. This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons on a saturated precursor molecule, typically facilitated by a base. libretexts.org The reactivity of the haloalkane precursor in dehydrohalogenation generally follows the order: tertiary > secondary > primary. libretexts.org

The synthesis of 1-chloro-3-methoxypropene via dehydrohalogenation requires a saturated propane (B168953) backbone appropriately substituted with a methoxy (B1213986) group and at least two halogen atoms. A key precursor for a related synthesis is 1,2,3-tribromo-2-methoxypropane, which can be dehydrohalogenated to form (Z)-1,3-dibromo-2-methoxypropene. researchgate.net By analogy, a suitable precursor for the target molecule would be a dichlorinated or mixed chloro-bromo methoxypropane, such as 1,2,3-trichloro-2-methoxypropane or 1-bromo-2-chloro-3-methoxypropane . Another potential precursor is 1,3-dichloro-2-methoxypropane . The synthesis of related compounds like 1,3-dichloro-2-(methoxymethoxy)propane (B22437) highlights the accessibility of such dichlorinated ether structures. nih.govpharmaffiliates.com

The selection of the base and solvent system is critical for achieving a successful and selective dehydrohalogenation. Strong bases are typically required to abstract a proton and initiate the elimination cascade.

Commonly employed reagents and conditions include:

Alcoholic Potassium Hydroxide (KOH): Heating a haloalkane with an alcoholic solution of KOH is a standard method for inducing dehydrohalogenation. libretexts.org

Sodium Hydride (NaH): In the synthesis of a related bromo-compound, sodium hydride in dimethylformamide (DMF) was used to effect the dehydrohalogenation of 1,3-dibromo-2-methoxypropane. cdnsciencepub.com

Organic Bases: Non-nucleophilic organic bases are also effective. For instance, the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane to (Z)-1,3-dibromo-2-methoxypropene is achieved in high yield using diisopropylamine (B44863) in dichloromethane. researchgate.net

The table below summarizes reagent systems used in dehydrohalogenation for producing unsaturated ethers.

Precursor ExampleReagentSolventProduct ExampleYield
1,2,3-Tribromo-2-methoxypropaneDiisopropylamineDichloromethane(Z)-1,3-Dibromo-2-methoxypropene90% researchgate.net
1,3-Dibromo-2-methoxypropaneSodium Hydride (NaH)Dimethylformamide (DMF)3-Bromo-2-methoxypropeneNot specified cdnsciencepub.com
General HaloalkanesPotassium Hydroxide (KOH)AlcoholGeneral AlkenesNot specified libretexts.org

Elimination reactions can lead to the formation of geometric isomers, designated as (E) and (Z). The stereochemical outcome is often dictated by the reaction mechanism (e.g., E1 vs. E2), the nature of the substrate, and the steric bulk of the base.

In the synthesis of the analogous (E)- and (Z)-1,3-dibromo-2-methoxypropene, dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane with diisopropylamine yields the (Z)-isomer with high selectivity. researchgate.net The (E)-isomer can then be obtained in nearly quantitative yield through photochemical UV irradiation of the (Z)-isomer, which promotes isomerization to the more thermodynamically stable trans configuration. researchgate.net This suggests that direct dehydrohalogenation pathways for producing this compound may preferentially yield one stereoisomer, which can then be converted to the other if necessary.

Functional Group Interconversion Strategies on Propene Scaffolds

An alternative synthetic approach involves starting with a propene molecule that already contains some of the desired functional groups and then introducing the remaining ones through substitution or addition reactions.

This strategy involves the direct halogenation of a methoxypropene derivative, such as 3-methoxypropene (allyl methyl ether). The reaction would introduce a chlorine atom at the desired position on the double bond. For example, a convenient method for synthesizing related trifluoromethyl-substituted compounds involves the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to 2-methoxypropene. researchgate.net This indicates that the double bond of methoxypropenes is susceptible to the addition of halogenated species, providing a potential route to this compound.

This approach, a variation of the Williamson ether synthesis, begins with a dihalogenated propene and introduces the methoxy group via nucleophilic substitution. cdnsciencepub.com The most logical precursor for this route is 1,3-dichloropropene (B49464) . The reaction involves treating the dichloropropene with a source of methoxide (B1231860) ions, such as sodium methoxide (NaOCH₃).

A key challenge in this synthesis is achieving regioselectivity. Since 1,3-dichloropropene contains both a vinylic and an allylic chloride, the methoxide can potentially attack either position. The allylic chloride is generally more reactive towards Sₙ2 substitution. A related synthesis of the saturated analog, 1-chloro-3-methoxypropane (B29878), is achieved by reacting 1,3-bromochloropropane with sodium methoxide, where the more reactive bromine is selectively displaced by the methoxide. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can significantly accelerate this type of etherification reaction. google.com

The table below outlines the functional group interconversion strategies.

StrategyPrecursorReagent(s)Key Transformation
Halogenation3-MethoxypropeneCl₂ or other chlorinating agentAddition of chlorine across the double bond
Etherification1,3-DichloropropeneSodium Methoxide (NaOCH₃)Nucleophilic substitution of an allylic chlorine

Copyrolysis Reactions as a Synthetic Route

Copyrolysis, a method involving the simultaneous pyrolysis of two or more substances, presents a potential route for the synthesis of this compound. This process leverages high temperatures and a catalyst to induce the decomposition and reaction of starting materials in the gas phase.

Copyrolysis of 1,2,3-Trichloropropane (B165214) with Methanol (B129727) on Activated Alumina (B75360)

A specific application of this method involves the copyrolysis of 1,2,3-trichloropropane with methanol over a bed of activated alumina. researchgate.net In this reaction, 1,2,3-trichloropropane, a chlorinated hydrocarbon, and methanol are passed over the solid catalyst at elevated temperatures. researchgate.netwikipedia.org Activated alumina serves as a catalyst, providing a high-surface-area medium that facilitates the desired chemical transformations, which include dehydrochlorination and substitution reactions.

The reaction aims to replace one or more chlorine atoms from the trichloropropane (B3392429) backbone with a methoxy group from methanol and to create a double bond through the elimination of hydrogen chloride, ultimately forming the target compound, this compound.

Product Distribution Analysis in Copyrolysis Systems

The copyrolysis of 1,2,3-trichloropropane and methanol is not a perfectly selective reaction and yields a mixture of several products. researchgate.net Analysis of the reaction output shows that alongside the desired this compound, other chlorinated and methoxylated compounds are formed. The primary products include various dichloropropenes and their derivatives, as well as 1,2-dichloro-3-methoxypropane. researchgate.netresearchgate.net

The formation of these byproducts occurs due to the complex reaction pathways available. For instance, the substitution of a chlorine atom with a methoxy group without the subsequent elimination to form an alkene results in compounds like 1,2-dichloro-3-methoxypropane. researchgate.net The distribution of these products is highly dependent on the specific reaction conditions, such as temperature, pressure, and the residence time of the reactants over the catalyst.

Table 1: Product Distribution in the Copyrolysis of 1,2,3-Trichloropropane with Methanol

Product ClassSpecific Compounds Mentioned
Target CompoundThis compound (Z- and E- isomers)
Dichloropropene DerivativesVarious isomers of dichloropropene
Methoxy-substituted Propane1,2-Dichloro-3-methoxypropane researchgate.net

This table is illustrative, based on the described reaction products. The exact ratios would depend on kinetic and thermodynamic parameters.

Purification and Isolation Techniques for Isomeric Mixtures

The output from the copyrolysis reaction is a crude mixture containing the target (Z)- and (E)-isomers of this compound, unreacted starting materials, and various byproducts. Separating these components is essential to obtain the pure isomers. Standard laboratory and industrial purification techniques are employed for this purpose. ncert.nic.in

Given the differences in boiling points and polarity among the components of the product mixture, fractional distillation is a primary method for separation. Compounds with different boiling points vaporize at different temperatures, allowing them to be separated. For instance, the dichloropropene byproducts will have different boiling points than the methoxy-containing products.

Chromatography is another powerful technique for isolating the specific geometric isomers (Z and E) of this compound from each other and from other closely related byproducts. ncert.nic.inscribd.com In gas chromatography (GC) or high-performance liquid chromatography (HPLC), the mixture is passed through a stationary phase. Due to differences in polarity and interaction with the stationary phase, the components of the mixture travel at different rates, leading to their separation. This method is particularly effective for separating isomers with very similar boiling points, which are often difficult to resolve by distillation alone. scribd.com

Following separation, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to confirm the identity and purity of the isolated this compound isomers.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Methoxypropene

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The presence of a chlorine atom on a carbon adjacent to a double bond confers allylic reactivity to 1-Chloro-3-methoxypropene. This structural motif significantly influences the course of nucleophilic substitution reactions, often leading to a competition between direct substitution (SN2) and allylic rearrangement (SN2') pathways.

Allylic Reactivity Considerations

Allylic halides, such as this compound, are generally more reactive towards nucleophilic substitution than their saturated counterparts. This enhanced reactivity stems from the ability of the adjacent π-system to stabilize the transition state of the reaction. In an SN2 reaction, the p-orbitals of the developing transition state can overlap with the π-orbitals of the double bond, lowering the activation energy.

Furthermore, the allylic system can undergo substitution with rearrangement, known as the SN2' mechanism. In this pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), inducing a shift of the double bond and expulsion of the leaving group from the α-carbon. The competition between the SN2 and SN2' pathways is a key feature of the nucleophilic substitution chemistry of allylic compounds.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is dictated by a combination of steric and electronic factors. Direct attack at the chlorinated carbon (α-carbon) is sterically less hindered than attack at the internal carbon of the double bond (γ-carbon). However, the electronic influence of the methoxy (B1213986) group can also play a role.

Stereochemically, SN2 reactions on allylic systems are known to proceed with inversion of configuration at the chiral center, should one exist. In contrast, the stereochemical outcome of SN2' reactions is more complex and can proceed via either syn or anti attack of the nucleophile with respect to the leaving group, depending on the specific reactants and conditions. For instance, some zirconium-mediated allylic substitutions have been shown to proceed with syn stereochemistry, suggesting a cyclic transition state.

Influence of Reaction Conditions on Reaction Pathway

The balance between SN2 and SN2' pathways can be significantly influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Nucleophile: Hard nucleophiles, with a high charge density and a preference for electrostatic interactions, tend to favor direct SN2 attack. Conversely, soft nucleophiles, which are more polarizable, often favor the SN2' pathway.

Solvent: The polarity and protic nature of the solvent can influence the reaction pathway. Polar aprotic solvents, such as DMSO or DMF, are known to favor SN2 reactions. uni-muenchen.de Polar protic solvents, on the other hand, can stabilize carbocationic intermediates, potentially favoring an SN1-like mechanism, which can lead to a mixture of products due to the resonance-stabilized allylic cation.

Catalysts: The use of transition metal catalysts, such as palladium or copper complexes, can dramatically alter the regioselectivity of allylic substitution reactions. These catalysts can form π-allyl complexes, allowing for controlled nucleophilic attack at either the more or less substituted terminus of the allyl system, depending on the ligand environment of the metal.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions. The regioselectivity of these additions is governed by the electronic effects of the substituents attached to the double bond.

Addition of Halogens (e.g., Bromine)

The addition of halogens, such as bromine (Br2), to alkenes typically proceeds through a cyclic halonium ion intermediate. In the case of this compound, the initial attack of a bromine molecule on the double bond would form a bromonium ion. The subsequent attack by a bromide ion would open this ring to give a dihalogenated product.

The regioselectivity of this second step is influenced by the stability of the partial positive charges on the carbons of the bromonium ion. The presence of the electron-withdrawing chlorine atom and the electron-donating (by resonance) methoxy group will influence the charge distribution and thus the site of nucleophilic attack by the bromide ion. The reaction is expected to be stereospecific, resulting in anti-addition of the two bromine atoms across the double bond.

Addition of Hydrogen Halides (e.g., HCl)

The addition of hydrogen halides, such as hydrogen chloride (HCl), to unsymmetrical alkenes is generally governed by Markovnikov's rule. This rule states that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Hydration and Hydrohalogenation Mechanisms

The reactivity of the double bond in this compound is characterized by its susceptibility to electrophilic addition reactions, including hydration and hydrohalogenation. These reactions proceed through carbocation intermediates, and the regioselectivity is governed by the electronic effects of the substituents.

Hydration

Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. The mechanism proceeds in three principal steps:

Protonation of the alkene: The reaction is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst (e.g., H₂SO₄) in water. masterorganicchemistry.comleah4sci.comlibretexts.orgpressbooks.pub The proton adds to the less substituted carbon (C2), leading to the formation of a more stable carbocation on the more substituted and electronically influenced carbon (C1). The stability of this carbocation is influenced by the competing inductive effect of the chlorine atom and potential resonance effects.

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. libretexts.orgpressbooks.pubchadsprep.com This results in the formation of a protonated alcohol (an oxonium ion).

Deprotonation: A final deprotonation step, where another water molecule acts as a base, removes a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst. libretexts.orgpressbooks.pubchadsprep.com

The regioselectivity of this reaction follows Markovnikov's rule, where the hydroxyl group adds to the carbon atom that can best stabilize the positive charge of the intermediate carbocation. masterorganicchemistry.comleah4sci.comchadsprep.com

Hydrohalogenation

Hydrohalogenation is the addition of a hydrogen halide (such as HCl or HBr) across the double bond. The mechanism is analogous to that of hydration and involves the formation of a carbocation intermediate.

Step 1: Protonation: The alkene's pi electrons attack the electrophilic proton of the hydrogen halide, forming a C-H bond and a carbocation at the other carbon of the original double bond. The proton will add to C2 to form the more stable carbocation at C1.

Step 2: Nucleophilic attack by halide: The resulting halide ion (X⁻) then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product.

The presence of the electron-withdrawing chlorine atom at C1 and the methoxy group at C3 influences the stability of the carbocation intermediate and thus the regiochemical outcome of the addition.

Isomerization Studies and Equilibria

Isomerization processes in this compound involve the interconversion of its stereoisomers (E/Z) or constitutional isomers. These transformations can be induced by thermal energy, photochemical energy, or catalysts.

Thermal Isomerization Processes

Thermal isomerization involves the use of heat to overcome the energy barrier for the rotation around the carbon-carbon double bond, allowing for the interconversion between E and Z isomers. This process does not involve the absorption of photons or electronic excitation. stackexchange.com The system will proceed towards a thermodynamic equilibrium, favoring the more stable isomer. Generally, the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer due to reduced steric strain. The equilibrium distribution between the isomers is dependent on the temperature and the relative energies of the E and Z ground states.

Photochemical Isomerization of E/Z Isomers (e.g., via UV Irradiation)

Photochemical isomerization utilizes light energy, typically UV irradiation, to promote an electron from a π bonding orbital to a π* antibonding orbital. In this excited state, the single bond character between the two carbons allows for free rotation. As the molecule relaxes back to the ground state, it can form either the E or Z isomer. This technique is particularly useful for converting a thermodynamically more stable isomer into a less stable one. For instance, in a process analogous to that observed with similar halogenated propenes, the Z-isomer of this compound could be converted to the E-isomer via UV irradiation.

Catalyzed Isomerization Reactions

The isomerization of alkenes can be facilitated by various catalysts, which lower the activation energy for the conversion. Transition metal complexes, including those based on palladium, cobalt, and ruthenium, are effective for double-bond migration. nih.govnih.govrsc.orgorganic-chemistry.org These reactions can be highly regio- and stereoselective. For functionalized olefins like this compound, catalyzed isomerization can be used to selectively form a desired isomer under mild conditions. nih.gov The choice of catalyst and ligands can control whether the reaction yields the thermodynamic or kinetic product. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this type of reaction, a conjugated diene reacts with a substituted alkene (the dienophile) to form a substituted cyclohexene (B86901) derivative. nih.gov

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The chlorine atom in this compound acts as an electron-withdrawing group, increasing the electrophilicity of the double bond and making it a more reactive dienophile. The reaction proceeds in a concerted fashion, and its regioselectivity is influenced by the electronic nature of both the diene and the dienophile.

Reactant TypeRole in Diels-AlderEffect of Substituents on this compound
Conjugated DieneElectron-rich componentReacts with the dienophile
This compoundDienophile (electron-poor)The electron-withdrawing chlorine atom enhances reactivity.

Radical Reactions Involving this compound

The double bond in this compound is also susceptible to attack by free radicals. Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by a radical species, often generated from a radical initiator like a peroxide.

Propagation: The initiator radical adds to the double bond of this compound. This addition can occur at either carbon of the double bond, leading to the formation of a new, more stable carbon-centered radical. This new radical can then react with another molecule, propagating the chain. Given that this compound is a derivative of vinyl chloride, it can undergo radical polymerization. In this process, the radical adds to the double bond, and the resulting radical adds to another monomer molecule, leading to the formation of a polymer chain. brainly.instudy.comdoubtnut.comausetute.com.auyoutube.com

Termination: The reaction ceases when two radical species combine.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The vinyl chloride moiety within this compound makes it a potential substrate for a variety of metal-catalyzed transformations, particularly cross-coupling reactions that are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of the C(sp²)-Cl bond is central to these processes, allowing for the strategic connection of the propenyl backbone to other organic fragments.

Palladium-Catalyzed Coupling Reactions (Analogous to related systems)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of synthetic chemistry, with the 2010 Nobel Prize in Chemistry being awarded for their development. wikipedia.orgnih.gov These reactions typically involve the coupling of an organic electrophile (like a vinyl halide) with an organometallic nucleophile. nih.gov For a substrate analogous to this compound, the vinyl chloride group serves as the electrophilic partner.

The general mechanism for these transformations follows a well-established catalytic cycle involving a palladium(0) active species. nih.govwhiterose.ac.uk The cycle comprises three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the vinyl chloride, forming a palladium(II) intermediate. wikipedia.orgnih.gov

Transmetalation : A nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) complex, displacing the chloride. whiterose.ac.ukyoutube.com

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. wikipedia.orgnih.govwhiterose.ac.uk

Several named reactions exemplify this process and are applicable to vinyl chloride systems. These include the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings. sigmaaldrich.commdpi.com The choice of catalyst, often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and specialized phosphine (B1218219) ligands, is crucial for achieving high efficiency and selectivity. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions with Analogous Vinyl Chlorides

Reaction NameNucleophilic PartnerTypical Catalyst/LigandGeneric Product Structure
Suzuki-Miyaura Coupling Organoboronic acid/ester (R-B(OR)₂)Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, XPhosSubstituted alkene
Heck Reaction Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂ / PPh₃, P(o-tol)₃Substituted diene or conjugated system
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIConjugated enyne
Negishi Coupling Organozinc (R-ZnX)Pd(PPh₃)₄, Pd(dppf)Cl₂Substituted alkene
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃ / BINAP, XantphosEnamine

Other Transition Metal Catalysis

While palladium is the most widely used metal for cross-coupling, catalysts based on other transition metals such as nickel, iron, and cobalt have been investigated as more earth-abundant and economical alternatives. wikipedia.org These metals can also catalyze the transformation of vinyl chlorides, though sometimes with different reactivity patterns and mechanistic pathways. nih.gov

Investigations into the reactions of vinyl chloride with late transition metal catalysts (including nickel, iron, and cobalt systems) have provided key mechanistic insights. nih.gov A critical reaction pathway that can compete with or dominate productive cross-coupling is β-chloride elimination. In this process, after the insertion of the vinyl chloride into a metal-alkyl bond, the resulting intermediate can rapidly eliminate a chloride atom from the β-position relative to the metal center. nih.gov This termination step is a significant obstacle, for instance, in the context of metal-catalyzed polymerization of vinyl chloride, as it effectively caps (B75204) the growing chain. nih.gov

For example, studies have shown that (pyridine-bisimine)MCl₂ catalysts (where M = Fe, Co) and neutral (sal)Ni(Ph)PPh₃ catalysts react with vinyl chloride via insertion followed by this rapid β-Cl elimination. nih.gov Understanding and controlling this pathway is essential for designing effective catalytic systems for this compound using these first-row transition metals.

Table 2: Examples of Other Transition Metal Catalysis with Vinyl Chloride Systems

Metal CatalystReaction TypeKey Mechanistic FindingReference
Nickel Coupling / PolymerizationUndergoes insertion and subsequent β-Cl elimination. nih.gov
Iron Coupling / PolymerizationCatalyzes reactions with vinyl chloride that are terminated by β-Cl elimination. nih.gov
Cobalt Coupling / PolymerizationShows analogous reactivity to iron, with β-Cl elimination being a key deactivation pathway. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Methoxypropene Isomers

Infrared (IR) Spectroscopy

Distinguishing Isomers via IR Signatures

Further research and experimental work are required to generate the necessary spectroscopic data for a complete characterization of the (E) and (Z) isomers of 1-chloro-3-methoxypropene.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS provides crucial information regarding its molecular weight and the structure of its fragments upon ionization.

In a mass spectrometer, this compound is ionized, typically by electron impact (EI), to produce a molecular ion (M⁺˙). Due to the presence of a chlorine atom, the molecular ion peak will appear as a characteristic doublet, with peaks at m/z 106 and 108, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). The molecular formula of this compound is C₄H₇ClO, resulting in a molecular weight of approximately 106.55 g/mol .

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For this compound, several key fragmentation pathways can be anticipated based on the principles of mass spectrometry for ethers and halogenated compounds.

Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This can result in the formation of a resonance-stabilized cation. For this compound, this could lead to the loss of a chloromethyl radical (•CH₂Cl) or a methoxy (B1213986) radical (•OCH₃).

Loss of a Chlorine Atom: The carbon-chlorine bond can undergo homolytic or heterolytic cleavage, leading to the loss of a chlorine radical (•Cl) or a chloride ion (Cl⁻), respectively. This would result in a fragment at m/z 71.

Loss of a Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 75.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom followed by cleavage is a possibility.

The relative intensities of these fragment ions in the mass spectrum can help in distinguishing between the (E) and (Z) isomers, although detailed studies on the individual isomers are required for definitive assignment.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion Neutral Loss Plausible Fragmentation Pathway
106/108[C₄H₇³⁵ClO]⁺˙ / [C₄H₇³⁷ClO]⁺˙-Molecular Ion
75[C₄H₇O]⁺•ClLoss of a chlorine radical
71[C₃H₄Cl]⁺•OCH₃Loss of a methoxy radical
57[C₃H₅O]⁺•CH₂ClAlpha-cleavage
45[CH₂OCH₃]⁺•C₂H₂ClCleavage of the C2-C3 bond
31[CH₃O]⁺•C₃H₄ClLoss of the chloropropenyl group

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This is particularly useful in distinguishing between ions that may have the same nominal mass but different elemental formulas. For this compound, HRMS can confirm the presence of one chlorine atom and one oxygen atom in the molecular ion and its key fragments.

Interactive Data Table: Calculated Exact Masses for Key Ions of this compound

Elemental Formula Calculated Exact Mass (Da) Corresponding Ion
C₄H₇³⁵ClO106.0185Molecular Ion ([M]⁺˙)
C₄H₇³⁷ClO108.0156Molecular Ion ([M+2]⁺˙)
C₄H₇O71.0497[M-Cl]⁺
C₃H₄³⁵Cl75.0001[M-OCH₃]⁺
C₃H₅O57.0340Fragment Ion
CH₃O31.0184Fragment Ion

Advanced Spectroscopic Techniques

While standard spectroscopic techniques provide a wealth of information, advanced methods can offer deeper insights into the structure and stereochemistry of the this compound isomers.

Tandem Mass Spectrometry (MS/MS): In MS/MS, specific fragment ions from the initial mass spectrum are selected and subjected to further fragmentation. This technique can provide more detailed structural information and help to differentiate between isomers by comparing their secondary fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC can separate the (E) and (Z) isomers of this compound based on their different boiling points and polarities. The mass spectrum of each separated isomer can then be obtained, allowing for individual characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not a mass spectrometry technique, NMR is indispensable for the complete structural elucidation of this compound isomers. ¹H NMR and ¹³C NMR spectroscopy can determine the connectivity of atoms, while techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the relative stereochemistry of the substituents around the double bond, thus definitively distinguishing between the (E) and (Z) isomers.

Computational and Theoretical Investigations of 1 Chloro 3 Methoxypropene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 1-chloro-3-methoxypropene and the distribution of electrons within the molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for studying molecules of the size and complexity of this compound. nih.govnrel.gov

DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise spatial relationship between the chlorine atom, the methoxy (B1213986) group, and the propene backbone. The electronic properties, including the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined. This information is crucial for understanding the molecule's reactivity, as the HOMO and LUMO energies are related to its ability to donate and accept electrons, respectively.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for (E)-1-Chloro-3-methoxypropene

Parameter Value
C1-C2 Bond Length (Å) 1.34
C2-C3 Bond Length (Å) 1.50
C1-Cl Bond Length (Å) 1.73
C3-O Bond Length (Å) 1.42
O-C(methyl) Bond Length (Å) 1.43
C1-C2-C3 Bond Angle (°) 125.0
C2-C1-Cl Bond Angle (°) 122.0

Note: This data is illustrative and based on typical values for similar structures.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. iau.ir These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT. uni-muenchen.deacs.org

For this compound, ab initio calculations would be employed to obtain a more precise determination of its molecular geometry and electronic structure. These methods are particularly useful for validating the results of DFT calculations and for studying systems where DFT may be less reliable. High-level ab initio calculations can provide benchmark data for the energetic properties of the molecule, which is essential for accurate predictions of reaction pathways and transition states.

Conformational Analysis and Energy Minima

The presence of single bonds in the this compound structure allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

Computational methods can be used to systematically explore the potential energy surface of this compound by rotating the dihedral angles associated with the C2-C3 and C3-O bonds. By calculating the energy of the molecule at each rotational position, a conformational energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers to rotation.

For this compound, the conformational analysis would likely reveal several stable conformers arising from different orientations of the methoxy group relative to the chloro-substituted propene backbone. The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-O-Cmethyl) Relative Energy (kcal/mol)
A 60° (gauche) 0.0
B 180° (anti) 1.2

Note: This data is illustrative. The gauche conformers are often more stable in similar systems due to stereoelectronic effects.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. By modeling the reactants, products, and transition states, it is possible to map out the energetic landscape of a reaction and to predict its feasibility and outcome.

This compound can exist as E and Z stereoisomers due to the restricted rotation around the carbon-carbon double bond. The interconversion between these isomers, or stereoisomerization, can occur through various mechanisms, such as rotation around the double bond in an excited state or through a catalyzed pathway.

Computational methods can be used to investigate the energetics of these stereoisomerization pathways. By calculating the energy of the transition state for the E/Z isomerization, the activation energy for this process can be determined. This information is crucial for understanding the conditions under which stereoisomerization is likely to occur and for predicting the equilibrium ratio of the two isomers.

The double bond in this compound is susceptible to attack by nucleophiles. The presence of the chlorine atom influences the electron density of the double bond, making it a potential site for nucleophilic addition or substitution reactions. researchgate.netsemanticscholar.org

Theoretical calculations can be used to model the trajectory of a nucleophile as it approaches the this compound molecule. researchgate.net By calculating the potential energy of the system at different points along the reaction coordinate, the preferred pathway for nucleophilic attack can be determined. This analysis can reveal whether the attack is likely to occur at the carbon atom bonded to the chlorine (C1) or at the other carbon of the double bond (C2), and from which direction the attack is most favorable. Transition state analysis can further elucidate the structure and energy of the highest point along the reaction pathway, providing insight into the reaction's kinetics. acs.org

Table 3: Hypothetical Activation Energies for Nucleophilic Attack on (E)-1-Chloro-3-methoxypropene

Nucleophile Attack Site Activation Energy (kcal/mol)
Hydroxide ion C1 25.3
Hydroxide ion C2 28.1
Ammonia C1 35.8

Note: This data is illustrative and based on general principles of vinyl halide reactivity.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights that complement experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its structural elucidation and characterization. Density Functional Theory (DFT) is a commonly employed method for these predictions, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or larger. acs.orgnih.govacs.org

To predict NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently applied within the DFT framework. nih.govacs.org This approach calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ. acs.org While highly accurate, the results can be influenced by the choice of the functional, basis set, and the inclusion of solvent effects in the computational model. nih.govacs.orgaps.org

For IR spectroscopy, computational methods are used to predict the vibrational frequencies and their corresponding intensities. The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are often visualized to understand the nature of the atomic motions (e.g., stretching, bending). Calculated frequencies are known to be systematically higher than experimental values, primarily due to the harmonic oscillator approximation and incomplete treatment of electron correlation. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. longdom.org

Due to the absence of published computational studies specifically detailing the predicted spectroscopic data for this compound, the following tables present illustrative data. These values are derived from typical ranges for the functional groups present and are consistent with what would be expected from DFT calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts for the different isomers (E/Z) of this compound would be expected to show slight differences, particularly for the protons and carbons of the double bond, due to their different spatial environments.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) for this compound*

ProtonPredicted Chemical Shift (ppm) - E IsomerPredicted Chemical Shift (ppm) - Z IsomerMultiplicity
=CH-Cl6.1 - 6.46.0 - 6.3Doublet of Triplets
=CH-CH₂5.7 - 6.05.8 - 6.1Doublet of Triplets
-O-CH₂-4.0 - 4.24.1 - 4.3Doublet
-O-CH₃3.3 - 3.53.3 - 3.5Singlet
These are hypothetical values for illustrative purposes, based on typical computational outputs for similar structures.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonPredicted Chemical Shift (ppm) - E IsomerPredicted Chemical Shift (ppm) - Z Isomer
=C-Cl125 - 130124 - 129
=C-CH₂115 - 120116 - 121
-O-CH₂-70 - 7571 - 76
-O-CH₃58 - 6058 - 60
*These are hypothetical values for illustrative purposes, based on typical computational outputs for similar structures.

Predicted IR Frequencies

The predicted IR spectrum would show characteristic peaks for the C=C double bond, C-Cl bond, C-O ether linkage, and various C-H bonds.

Table 3: Illustrative Predicted IR Frequencies (cm⁻¹) for this compound*

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H Stretch (sp²)3100 - 3000Stretching of C-H bonds on the double bond
C-H Stretch (sp³)3000 - 2850Stretching of C-H bonds on the methoxy and methylene (B1212753) groups
C=C Stretch1680 - 1630Stretching of the carbon-carbon double bond spectroscopyonline.com
C-O Stretch1150 - 1085Stretching of the ether C-O bond
C-H Wag (=CH)1000 - 600Out-of-plane bending of the vinylic C-H bonds spectroscopyonline.com
C-Cl Stretch850 - 550Stretching of the carbon-chlorine bond
*These are hypothetical values for illustrative purposes, based on typical computational outputs for similar structures. Frequencies are typically scaled.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools designed to predict the properties or activities of chemical compounds based on their molecular structures. scispace.comnih.gov For this compound, a QSPR model could be developed to predict its reactivity in various chemical reactions, such as electrophilic additions to the double bond or nucleophilic substitution reactions.

The development of a QSPR model involves several key steps:

Data Set Compilation: A dataset of compounds with known reactivity data (e.g., reaction rate constants) is required. For predicting the reactivity of this compound, this dataset would ideally include a series of structurally related haloalkenes.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional: Simple counts of atoms, bonds, rings, etc.

Topological: Describing atomic connectivity in the molecule.

Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical: These are particularly important for modeling reactivity. researchgate.netnih.gov Derived from quantum mechanical calculations (like DFT), they describe the electronic properties of the molecule. researchgate.net

For the reactivity of an alkene like this compound, relevant quantum-chemical descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in reactions governed by frontier molecular orbital theory. A higher HOMO energy suggests greater nucleophilicity (reactivity towards electrophiles), while a lower LUMO energy indicates greater electrophilicity (reactivity towards nucleophiles).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO can indicate the molecule's chemical stability.

Partial Atomic Charges: The distribution of electron density across the molecule, represented by partial charges on each atom, can identify potential sites for nucleophilic or electrophilic attack.

Electrostatic Potential (ESP): The ESP mapped onto the molecular surface visually represents the charge distribution and can highlight electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of reactivity.

Model Development and Validation: A mathematical relationship is established between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable). This is often achieved using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Support Vector Machines. nih.gov The final step is rigorous validation of the model to ensure its predictive power, typically using cross-validation techniques (e.g., leave-one-out) and an external test set of compounds not used in the model's creation. researchgate.net

A QSPR model for this compound could, for instance, predict its rate of reaction with an electrophile based on descriptors like the HOMO energy, the partial charges on the double-bond carbons, and steric descriptors. Such a model would be a valuable tool for predicting the behavior of this and related compounds in synthetic applications without the need for extensive experimental work.

Applications of 1 Chloro 3 Methoxypropene in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

As a functionalized alkene, 1-chloro-3-methoxypropene possesses reactive sites—a vinyl chloride and an allyl methyl ether—that theoretically allow for its incorporation into more complex molecular frameworks. The vinyl chloride moiety can participate in various coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in carbon-carbon bond formation. The allylic ether portion could be susceptible to substitution reactions or rearrangements. However, specific examples of this compound being utilized in these capacities for the synthesis of intricate organic molecules are not readily found in peer-reviewed literature.

Precursor to Chiral Compounds and Stereoselective Syntheses

The potential for this compound to serve as a precursor to chiral compounds exists, primarily through stereoselective reactions targeting the double bond or the allylic position. For instance, asymmetric dihydroxylation or epoxidation of the double bond could introduce chirality. Similarly, transition-metal catalyzed allylic substitution reactions could, in principle, be rendered stereoselective with the use of chiral ligands.

However, a thorough search of academic databases and patent literature does not yield specific examples of stereoselective syntheses where this compound is a key starting material. The development of such methodologies would require significant research to overcome challenges such as controlling regioselectivity and achieving high enantiomeric excesses.

Interactive Data Table: Potential Stereoselective Reactions

Reaction TypePotential Chiral ProductCatalyst/ReagentStatus of Research on this compound
Asymmetric EpoxidationChiral 1-chloro-2,3-epoxy-3-methoxypropaneSharpless, Jacobsen-KatsukiNo specific data available
Asymmetric DihydroxylationChiral 1-chloro-2,3-dihydroxy-3-methoxypropaneAD-mix-α/βNo specific data available
Asymmetric Allylic AlkylationChiral substituted propenePd, Ir, or Rh with chiral ligandsNo specific data available

Incorporation into Natural Product Scaffolds

Natural product synthesis often relies on the use of unique and functionalized building blocks to construct complex architectures. The dual functionality of this compound makes it a theoretically attractive synthon. The vinyl chloride could be a precursor to a variety of functionalities found in natural products, and the methoxypropyl group could be incorporated into polyketide or other natural product backbones.

Despite this theoretical potential, there are no published total syntheses of natural products that explicitly report the use of this compound as a starting material or key intermediate. The synthesis of natural products is a field with extensive and detailed literature, and the absence of this compound suggests it is not a commonly employed building block.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of this compound could, in theory, be harnessed for the construction of various heterocyclic rings. For example, the vinyl chloride could undergo nucleophilic substitution with a bifunctional nucleophile to form a ring. Alternatively, cycloaddition reactions involving the double bond could lead to heterocyclic systems.

Once again, the scientific literature lacks specific examples of this compound being used in the synthesis of heterocyclic compounds. While general methods for synthesizing heterocycles from chloroalkenes exist, their application to this specific substrate has not been documented.

Specialty Chemical Synthesis Beyond Basic Intermediates

Beyond its potential role in the synthesis of complex molecules, this compound could find applications in the production of specialty chemicals. These could include monomers for functional polymers, components of agrochemicals, or precursors to unique solvents or additives. The combination of a reactive vinyl group and an ether linkage could impart desirable properties to the resulting materials.

However, information regarding the use of this compound in the manufacturing of specialty chemicals is not available in the public domain. Such applications are often proprietary and may be detailed in internal company reports or patents that are not easily accessible.

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways

The geometry of the double bond in 1-chloro-3-methoxypropene ((E) vs. (Z) isomers) can significantly influence the stereochemical outcome of subsequent reactions. Currently, synthesis often relies on classical dehydrohalogenation or substitution reactions which may offer limited control over stereoselectivity. Future research will likely focus on developing catalytic methods that can selectively produce either the (E) or (Z) isomer in high purity.

Key areas for exploration include:

Catalyst-Controlled Elimination Reactions: Investigating new catalyst systems for the dehydrohalogenation of precursors like 1,2-dichloro-3-methoxypropane. The choice of catalyst and reaction conditions could favor the formation of one stereoisomer over the other.

Stereospecific Cross-Coupling Reactions: Adapting modern cross-coupling methodologies to synthesize this compound from stereodefined starting materials.

Enzyme-Catalyzed Synthesis: Exploring the use of enzymes for stereoselective synthesis, a hallmark of green chemistry, which could offer high selectivity under mild conditions.

The development of such pathways is crucial for applications where specific isomeric forms are required to achieve desired product conformations, particularly in the synthesis of complex molecules.

Exploration of New Catalytic Transformations

The vinyl chloride moiety in this compound is a valuable functional group for carbon-carbon and carbon-heteroatom bond formation, particularly in metal-catalyzed cross-coupling reactions. acs.org While vinyl chlorides are known intermediates, the specific reactivity of this compound, with its neighboring ether functionality, remains an area ripe for investigation.

Emerging opportunities in this domain include:

Palladium-Catalyzed Coupling Reactions: Expanding the scope of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions using this compound as a building block to introduce the methoxyallyl group into various organic scaffolds.

Nickel and Copper-Catalyzed Reactions: Investigating the use of more abundant and economical first-row transition metals like nickel and copper as catalysts for cross-coupling reactions, which aligns with green chemistry principles.

Asymmetric Catalysis: Developing chiral catalyst systems that can engage this compound in enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity.

A comparative table of potential catalytic transformations is presented below.

Reaction Type Potential Catalyst Potential Product Class Key Advantage
Suzuki CouplingPalladium(0) complexesSubstituted allyl ethersFormation of C-C bonds with boronic acids
Heck CouplingPalladium(II) acetateFunctionalized alkenesC-C bond formation with alkenes
Sonogashira CouplingPalladium/CopperAlkynyl allyl ethersC-C bond formation with terminal alkynes
Buchwald-HartwigPalladium complexesAllylic amines, ethersFormation of C-N and C-O bonds

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational modeling can provide deep insights into its structure, reactivity, and reaction mechanisms.

Future research using computational methods could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways of catalytic transformations involving this compound. This can help in optimizing reaction conditions and designing more efficient catalysts.

Spectroscopic Property Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its derivatives.

Reactivity Prediction: Modeling the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its reactivity towards various electrophiles and nucleophiles, thus identifying new potential reactions.

Synthesis of Highly Functionalized Derivatives with Tunable Properties

The dual functionality of this compound makes it an ideal starting point for the synthesis of more complex, highly functionalized molecules. By strategically modifying the vinyl chloride and methoxyallyl parts of the molecule, a diverse library of derivatives with tailored properties can be created.

Areas for future synthetic exploration include:

Polymer Chemistry: Using this compound as a monomer or functional comonomer in polymerization reactions to create polymers with unique properties conferred by the methoxyallyl side chains.

Pharmaceutical and Agrochemical Scaffolds: Incorporating the this compound unit into biologically active molecules to study how this fragment influences activity, selectivity, and metabolic stability.

Materials Science: Synthesizing derivatives that could serve as liquid crystals, electronic materials, or specialized coatings, where the combination of polarity, flexibility, and reactivity can be tuned.

Investigation of Environmental Fates and Green Chemistry Approaches

Understanding the environmental impact of any chemical is crucial. For halogenated organic compounds, there is a particular need to assess their persistence, bioaccumulation, and toxicity. scies.org Future studies should investigate the environmental fate of this compound.

Key research questions to address are:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound. Chlorinated alkenes can be persistent, and understanding their breakdown is essential. researchgate.netnih.gov

Atmospheric Chemistry: Studying the atmospheric lifetime of the compound, particularly its reactivity with hydroxyl radicals.

Aquatic Toxicity: Assessing its potential impact on aquatic ecosystems.

In parallel, a strong focus on green chemistry in the synthesis of this compound is a critical future direction. netlify.app This involves:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. acs.org

Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials, such as bioethanol, to reduce reliance on fossil fuels. netlify.app

Safer Reagents and Solvents: Replacing hazardous reagents, such as toxic phosphorus compounds traditionally used in vinyl chloride synthesis, with safer alternatives and employing green solvents. acs.org Recent developments in the catalytic synthesis of vinyl chlorides from ketones or via oxidative coupling of methyl chloride offer promising, more sustainable alternatives to traditional methods. acs.orgorganic-chemistry.orgacs.org

The table below outlines potential green chemistry approaches for synthesis.

Green Chemistry Principle Application to this compound Synthesis Potential Benefit
Use of CatalysisEmploying recyclable catalysts like metal triflates instead of stoichiometric phosphorus reagents. acs.orgnih.govReduced waste, higher efficiency, and easier purification.
Atom EconomyDeveloping addition reactions rather than elimination reactions to form the double bond.Maximizes raw material use and minimizes byproduct formation.
Renewable FeedstocksSynthesizing precursors from bio-derived sources. netlify.appReduced carbon footprint and enhanced sustainability.
Safer SolventsReplacing chlorinated solvents with water, ethanol, or supercritical CO₂.Minimized environmental and health impacts.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable synthetic intermediate while ensuring its development and application are conducted in an environmentally responsible manner.

Q & A

Basic Questions

Q. What safety protocols are essential when handling 1-Chloro-3-methoxypropene in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Post-experiment waste must be segregated in labeled, airtight containers and disposed via certified hazardous waste services to minimize environmental release .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for methoxy (-OCH3_3) singlet (~δ 3.3–3.5 ppm) and vinyl proton signals (δ 4.5–6.5 ppm, depending on substituents).
  • IR : Identify C-Cl stretches (550–750 cm1^{-1}) and methoxy C-O bonds (~1100 cm1^{-1}).
  • GC-MS : Confirm molecular ion peaks (e.g., [M+^+] at m/z 122.5 for C4_4H7_7ClO) and fragmentation patterns .

Q. How can researchers synthesize this compound from precursor compounds?

  • Methodological Answer :

  • Elimination Reaction : Treat 3-methoxy-1-propanol with HCl gas in the presence of ZnCl2_2 (catalyst) at 60–80°C to induce dehydration and form the chlorinated alkene.
  • Purification : Distill under reduced pressure (40–60°C at 0.1 atm) to isolate the product. Monitor purity via TLC (silica gel, hexane/ethyl acetate 9:1) .

Advanced Research Questions

Q. How can conflicting data on reaction yields involving this compound be resolved?

  • Methodological Answer :

  • Variable Control : Replicate experiments under identical conditions (temperature, catalyst loading, solvent purity).
  • Analytical Cross-Check : Use quantitative 13C^{13}C-NMR or HPLC to verify product ratios.
  • Impurity Analysis : Characterize byproducts via LC-MS to identify competing pathways (e.g., oxidation of the methoxy group) .

Q. What strategies improve regioselectivity in substitution reactions using this compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nucleophilic attack at the chloro-bearing carbon.
  • Steric Guidance : Bulky nucleophiles (e.g., tert-butoxide) preferentially target less hindered positions.
  • Catalytic Tuning : Use Pd(0) catalysts to direct cross-coupling reactions toward specific sites .

Q. How does the electronic nature of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The chlorine atom increases electrophilicity of the double bond, accelerating diene addition.
  • Kinetic vs Thermodynamic Control : Lower temperatures (<0°C) favor endo selectivity due to methoxy group stabilization.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model transition-state geometries to predict regioselectivity .

Q. What are the key challenges in analyzing degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • Pathway Identification : Use 1H^1H-NMR to track methoxy group oxidation to carbonyls (δ 9–10 ppm for aldehydes).
  • Mass Spectrometry : HRMS detects chlorinated fragments (e.g., m/z 79/81 for Cl isotopes).
  • Ecotoxicity Screening : Collaborate with toxicology databases (e.g., EPA DSSTox) to assess byproduct hazards .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference results with controlled replicates and standardized protocols (e.g., ASTM E691 for interlaboratory comparisons) .
  • Reaction Optimization : Employ design-of-experiments (DoE) software (e.g., JMP) to statistically model variable interactions (temperature, stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.